Cas no 93709-68-3 ((2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid)

(2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid structure
93709-68-3 structure
Product Name:(2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid
N.o CAS:93709-68-3
MF:C15H21NO6
MW:311.33034491539
MDL:MFCD07636764
CID:804416
PubChem ID:697508
Update Time:2025-05-19

(2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • L-Valine,N-(3,4,5-trimethoxybenzoyl)-
    • 3-METHYL-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]BUTANOIC ACID
    • (2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid
    • SR-01000395975-1
    • AB00074451-01
    • SR-01000395975
    • F0900-2242
    • 93709-68-3
    • 3-METHYL-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]BUTANOICACID
    • AKOS001581923
    • 3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid
    • CBDivE_013766
    • EN300-08373
    • DTXSID30383070
    • Cambridge id 5146698
    • Oprea1_617396
    • CBKinase1_000447
    • CBKinase1_012847
    • AKOS016044997
    • MFCD00405582
    • BRD-A03184879-001-01-2
    • 3-methyl-2-(3,4,5-trimethoxybenzamido)butanoic acid
    • MDL: MFCD07636764
    • Inchi: 1S/C15H21NO6/c1-8(2)12(15(18)19)16-14(17)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,1-5H3,(H,16,17)(H,18,19)
    • Chave InChI: QTUHHHIOMGXNRY-UHFFFAOYSA-N
    • SMILES: OC(C(C(C)C)NC(C1C=C(C(=C(C=1)OC)OC)OC)=O)=O

Propriedades Computadas

  • Massa Exacta: 311.13688739g/mol
  • Massa monoisotópica: 311.13688739g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 372
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 94.1Ų

(2S)-3-methyl-2-(3,4,5-trimethoxyphenyl)formamidobutanoic acid Preçomais >>

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